molecular formula C11H16ClNO2S B1424899 Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride CAS No. 1258649-52-3

Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride

Cat. No. B1424899
M. Wt: 261.77 g/mol
InChI Key: SEBDXZVXVJCLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 827034-72-0 . It has a molecular weight of 225.31 . The IUPAC name for this compound is methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride” is 225.31 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthetic Methods and Derivatives

  • Synthetic Routes for Derivatives

    Research by Tye and Skinner (2002) explored various strategies for the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, discussing the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate and its interesting conformational properties in solution, highlighting its significance in synthetic chemistry (Tye & Skinner, 2002).

  • Asymmetric Synthesis

    Narsaiah and Kumar (2011) reported on the efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, underlining its importance in creating specific pharmaceutical compounds (Narsaiah & Kumar, 2011).

Pharmaceutical Intermediates and Applications

  • Biocatalysis with Methylobacterium: Li et al. (2013) studied the biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using Methylobacterium Y1-6. This study is crucial for the synthesis of enantiopure compounds used in drug research (Li et al., 2013).

Potential Antimicrobial Properties

  • Antimicrobial Agents Synthesis

    Research by Doraswamy and Ramana (2013) focused on the synthesis of substituted phenyl azetidines, derived from 3-amino-2-(4-bromo phenyl) propan-1-ol, and their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

  • Antibacterial Activity Study

    Hu et al. (2006) investigated amino-heterocyclic compounds coupled with oxime-ether group, which exhibited potential antibacterial activities, signifying its utility in developing new antimicrobial drugs (Hu et al., 2006).

properties

IUPAC Name

methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBDXZVXVJCLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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